N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE is a complex organic compound that features a bromofuran moiety, a thiolane ring, and a methoxybenzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE typically involves multiple steps, starting with the preparation of the bromofuran intermediate. The bromofuran can be synthesized through bromination of furan using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the formation of the thiolane ring, which can be achieved through a cyclization reaction involving a suitable thiol precursor. Finally, the methoxybenzamide group is introduced through an amide coupling reaction using 4-methoxybenzoic acid and a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the bromination and cyclization steps, as well as the development of efficient purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: The bromofuran moiety can be reduced to a furan ring using reducing agents like lithium aluminum hydride (LAH).
Substitution: The bromine atom in the bromofuran can be substituted with nucleophiles such as amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Furan derivatives
Substitution: Amino or thio-substituted furan derivatives
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its potential bioactivity could be explored for the development of new therapeutic agents, particularly in the areas of anti-cancer and anti-inflammatory drugs.
Industry: The compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromofuran and thiolane moieties could play a role in binding to these targets, while the methoxybenzamide group could influence the compound’s overall bioactivity and pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- N-[(5-BROMOFURAN-2-YL)METHYL]-2-(4-TERT-BUTYLPHENOXY)-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)ACETAMIDE
- N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-(PROPAN-2-YLOXY)BENZAMIDE
Uniqueness
N-[(5-BROMOFURAN-2-YL)METHYL]-N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-4-METHOXYBENZAMIDE is unique due to the presence of the methoxybenzamide group, which can influence its chemical reactivity and biological activity. The combination of the bromofuran and thiolane moieties also provides a distinct structural framework that can be exploited for various applications.
Properties
Molecular Formula |
C17H18BrNO5S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-(1,1-dioxothiolan-3-yl)-4-methoxybenzamide |
InChI |
InChI=1S/C17H18BrNO5S/c1-23-14-4-2-12(3-5-14)17(20)19(10-15-6-7-16(18)24-15)13-8-9-25(21,22)11-13/h2-7,13H,8-11H2,1H3 |
InChI Key |
IJWXYZWYOOVUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N(CC2=CC=C(O2)Br)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.